molecular formula C7H6BrNO B1284441 2-Bromo-6-methylnicotinaldehyde CAS No. 853179-74-5

2-Bromo-6-methylnicotinaldehyde

Cat. No.: B1284441
CAS No.: 853179-74-5
M. Wt: 200.03 g/mol
InChI Key: MQSSRBWNPRWQRS-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the second position and a methyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Scientific Research Applications

2-Bromo-6-methylnicotinaldehyde has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H301, H311, and H331 . These indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-methylnicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylnicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate enzyme activities or disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine-3-carbaldehyde
  • 2-Bromo-3-formyl-6-methylpyridine
  • 3-Pyridinecarboxaldehyde, 2-bromo-6-methyl

Comparison: Compared to these similar compounds, 2-Bromo-6-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

2-bromo-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSRBWNPRWQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586596
Record name 2-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853179-74-5
Record name 2-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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